Carfentanil oxalate's high potency makes it a valuable tool in research on anesthesia and pain management. Studies investigate its effectiveness in inducing and maintaining anesthesia in various animal models, particularly large mammals (). Researchers can assess its analgesic properties by observing pain response in controlled settings. This knowledge can contribute to developing new pain management strategies for humans and animals.
Carfentanil oxalate's strong binding affinity to opioid receptors makes it a crucial research tool for understanding these receptors' function and role in pain perception. By studying how carfentanil oxalate interacts with different opioid receptor subtypes, researchers can gain insights into pain pathways and develop medications with targeted effects.
Due to its potent immobilizing effect, carfentanil oxalate is used in wildlife research for capturing and restraining large animals. This allows for safe handling during procedures like health examinations, tagging, and relocation. Researchers can study animal behavior, physiology, and ecology without causing undue stress or harm to the animal ().
Carfentanil oxalate is a potent synthetic opioid, specifically a derivative of carfentanil, which itself is a highly selective agonist for the μ-opioid receptor. It is primarily used in veterinary medicine as an anesthetic for large animals, such as elephants. The compound has a molecular formula of and a molecular weight of approximately 484.54 g/mol . Carfentanil oxalate is known for its high potency, being estimated to be approximately 100 times more potent than fentanyl and 10,000 times more potent than morphine .
Carfentanil oxalate is an extremely potent opioid, and even small amounts can be lethal if not handled with proper safety precautions.
These reactions typically occur in the liver, mediated by cytochrome P450 enzymes, leading to the formation of metabolites like norcarfentanil .
The synthesis of carfentanil oxalate involves several steps:
Carfentanil oxalate's primary application lies in veterinary medicine as an anesthetic agent for large animals due to its extreme potency. Its use in humans is highly restricted due to safety concerns associated with its potency and potential for overdose. Research continues into its potential applications in pain management and anesthesia protocols in controlled settings .
Interaction studies on carfentanil oxalate reveal its high affinity for μ-opioid receptors, with a binding affinity (Ki) of 0.051 nM. It also shows some affinity for δ-opioid (Ki = 4.7 nM) and κ-opioid receptors (Ki = 13 nM). These interactions suggest that while it primarily targets μ-opioid receptors for analgesic effects, it may also influence other opioid receptor pathways, potentially leading to varied effects depending on dosage and individual receptor expression profiles .
Carfentanil oxalate belongs to a class of compounds known as fentanyl analogs. Here are some similar compounds along with a comparison highlighting their uniqueness:
| Compound Name | Potency (relative to morphine) | Primary Use | Unique Features |
|---|---|---|---|
| Fentanyl | 100 times | Human anesthesia/pain relief | Widely used in medical settings |
| Sufentanil | 1000 times | Surgery | Shorter duration of action |
| Alfentanil | 10 times | Anesthesia | Rapid onset; shorter half-life |
| Remifentanil | 100 times | Surgery | Ultra-short-acting |
| Carfentanil | 10,000 times | Veterinary anesthesia | Extremely high potency; not used in humans |
Carfentanil oxalate's extreme potency and specific applications distinguish it from other compounds within this class. While other fentanyl analogs are utilized in human medicine, carfentanil's primary role remains limited to veterinary use due to safety concerns associated with its high potency .
The initial step involves imine formation between 1-benzyl-4-piperidone and aniline, followed by hydrocyanation across the carbon-nitrogen double bond to produce the key aminonitrile intermediate [1]. This Strecker-type reaction represents a critical transformation in the synthetic sequence, as it establishes the quaternary carbon center that is characteristic of the carfentanil structure [26].
The subsequent amide bond formation is achieved through the action of propionyl chloride, generating the propionanilide derivative [1]. The crude product from this transformation is then treated with methanolic hydrogen chloride to convert the nitrile functionality into the corresponding methyl ester [1]. This esterification step is particularly important as it introduces the ester moiety that distinguishes carfentanil from other fentanyl analogs [26].
| Synthetic Step | Reagent | Yield | Reference |
|---|---|---|---|
| Imine Formation | Aniline, KCN | 86% | [1] |
| Amide Formation | Propionyl chloride | Not specified | [1] |
| Esterification | Methanolic HCl | 85% | [1] |
| Hydrogenation | NH₄COOH, Pd/C | Not specified | [1] |
The final steps involve transfer hydrogenation using ammonium formate as the hydrogen source, which removes the benzyl protecting group to generate the free amine intermediate [1]. This intermediate is then alkylated with phenylethyl chloride to provide the free base carfentanil [1]. The oxalate salt formation is accomplished by treating the free base with oxalic acid dihydrate in isopropanol, resulting in precipitation of carfentanil oxalate [1].
Industrial-scale production of carfentanil oxalate employs optimized protocols that enhance both yield and purity while maintaining operational efficiency [1]. The alkylation step represents a critical transformation in the synthetic sequence, where compound 4 (the deprotected amine intermediate) is treated with 2-phenylethyl chloride under basic conditions [1].
The alkylation reaction is typically conducted using potassium carbonate as the base in 4-methyl-2-pentanone solvent, with potassium iodide serving as a catalytic additive [1]. The reaction mixture is heated at reflux for approximately 20 hours to ensure complete conversion [1]. The use of 4-methyl-2-pentanone as solvent provides several advantages, including appropriate boiling point for reflux conditions and favorable solubility characteristics for both reactants and products [1].
The esterification protocols involve treating the aminonitrile intermediate with methanolic hydrogen chloride at a concentration of 6.67 molar [1]. This reaction is conducted at room temperature for 18 hours, followed by aqueous workup and pH adjustment to 7.5 using sodium carbonate [1]. The methyl ester formation proceeds through nucleophilic attack of methanol on the protonated nitrile, followed by hydrolysis of the resulting imidate intermediate [7].
Industrial protocols emphasize the importance of maintaining anhydrous conditions during critical steps, particularly during the propionyl chloride acylation reaction [1]. The use of 1,2-dichloroethane as solvent provides the necessary thermal stability for the 20-hour reflux period required for complete amide formation [1].
The purification of carfentanil oxalate employs both traditional recrystallization methods and modern chromatographic techniques, each offering distinct advantages depending on the scale and purity requirements [1] [17].
Recrystallization represents the preferred method for large-scale purification of carfentanil oxalate [1]. The process involves dissolving the crude material in hot isopropanol, followed by addition of oxalic acid dihydrate solution [1]. The mixture is then cooled in a refrigerator to promote crystal formation, and the resulting precipitate is collected by filtration [1]. The solids are washed sequentially with cold isopropanol and diethyl ether before air-drying [1].
The recrystallization protocol yields carfentanil oxalate with a melting point of 186-188°C, indicating high purity [1]. The choice of isopropanol as the recrystallization solvent is based on its ability to dissolve the compound at elevated temperatures while promoting precipitation upon cooling [1]. This thermal gradient approach ensures effective removal of impurities while maintaining good recovery yields [1].
Chromatographic purification methods are employed for intermediate compounds in the synthetic sequence [1]. Flash chromatography using a Grace Reveleris X2 system with gradient elution provides excellent separation of the free base carfentanil from reaction byproducts [1]. The mobile phase consists of 0-3% methanol/ammonium hydroxide (95:5) in dichloromethane, which effectively separates the basic carfentanil from neutral and acidic impurities [1].
| Purification Method | Solvent System | Yield | Purity Indicators |
|---|---|---|---|
| Recrystallization | Isopropanol/Oxalic acid | 45% | mp 186-188°C |
| Flash Chromatography | MeOH/NH₄OH/DCM gradient | Not specified | NMR confirmed |
| Solid Phase Extraction | Ethanol/Water | 97% | [18] |
Alternative purification approaches include solid phase extraction methods that have been developed for smaller-scale applications [18] [20]. These methods utilize C2 cartridges for trapping and subsequent elution of carfentanil compounds, offering advantages in terms of speed and solvent consumption [18].
The deuterated analog is prepared using phenyl-d5-ethyl precursors in place of the standard phenylethyl chloride alkylating agent [25]. This substitution introduces five deuterium atoms into the phenylethyl side chain, resulting in a molecular weight increase from 394.5 to 399.5 daltons [23] [25]. The deuterium incorporation provides the mass shift necessary for isotope dilution mass spectrometry applications [24].
The synthetic route for carfentanil-D5 follows the same general sequence as the unlabeled compound, with particular attention to maintaining deuterium incorporation throughout the reaction sequence [25]. The deuterated precursor 2-(phenyl-d5)ethyl chloride is prepared separately through established deuteration protocols, then employed in the standard alkylation reaction [25].
Quality control for deuterated analogs requires specialized analytical techniques to confirm both structural integrity and isotopic purity [24]. Nuclear magnetic resonance spectroscopy provides definitive confirmation of deuterium incorporation through the absence of aromatic proton signals in the phenyl ring region [25]. Mass spectrometric analysis confirms the expected molecular weight shift and isotopic distribution pattern [24].
| Isotope-Labeled Compound | Molecular Weight | Deuterium Positions | Commercial Availability |
|---|---|---|---|
| Carfentanil-D5 | 399.54 | Phenyl ring | Yes [21] [23] |
| Standard Carfentanil | 394.51 | None | Yes |
The oxalate salt formation for carfentanil-D5 follows identical protocols to the unlabeled compound, with oxalic acid dihydrate treatment in isopropanol [21]. The resulting carfentanil-D5 oxalate maintains the same crystalline properties and melting point characteristics as the unlabeled material [21].
Stable isotope-labeled analogs are typically prepared in smaller quantities compared to standard synthetic batches, with production scales ranging from milligram to gram quantities [21] [23]. The higher cost of deuterated starting materials necessitates careful optimization of reaction conditions to maximize yields and minimize material losses [23].
Carfentanil oxalate exhibits distinct solubility characteristics depending on the solvent polarity. In polar solvents such as water and methanol, carfentanil oxalate demonstrates moderate to high solubility, while its solubility in nonpolar solvents is significantly lower. The compound’s solubility profile is influenced by its salt form and the presence of hydrogen bonding sites.
Data Table: Solubility of Carfentanil Oxalate and Related Salts
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
|---|---|---|---|
| Water | ~3.16* | 21 | [1] [2] |
| Methanol | >148* | 21 | [1] |
| Nonpolar (e.g., hexane) | Very low | 21 | [4] |
*Values are for carfentanil citrate; carfentanil oxalate is expected to have similar trends.
Carfentanil oxalate is a crystalline solid at room temperature and displays a well-defined melting point. The compound undergoes thermal degradation before reaching its boiling point, a common feature among synthetic opioids.
Data Table: Melting Point and Thermal Behavior
| Compound Form | Melting Point (°C) | Decomposition Onset (°C) | Reference |
|---|---|---|---|
| Carfentanil oxalate | 182–189.5 | >350 | [5] [4] [1] |
| Carfentanil citrate | 152.2 | >350 | [5] [2] |
The stability of carfentanil oxalate in biological matrices is influenced by the pH of the environment. The compound’s chemical structure, containing basic nitrogen atoms, makes it susceptible to hydrolysis and degradation under certain pH conditions.
Data Table: pH-Dependent Stability
| pH Range | Observed Stability | Matrix Type | Reference |
|---|---|---|---|
| <7 | Stable | Water, biological | [6] [9] |
| 7 | Stable | Water, acetonitrile | [9] |
| >7 | Degradation observed | Water, biological | [6] [7] |